molecular formula C45H89NO5 B13363832 (R)-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

(R)-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13363832
M. Wt: 724.2 g/mol
InChI Key: BPRGRMGYJPIPFS-HUESYALOSA-N
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Description

®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound that belongs to the class of esters This compound features a long aliphatic chain and multiple functional groups, including ester, ether, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be achieved through a multi-step organic synthesis process. The key steps may include:

    Esterification: The formation of the ester bond can be achieved by reacting decan-2-ol with octanoic acid in the presence of an acid catalyst such as sulfuric acid.

    Ether Formation: The ether bond can be formed by reacting heptadecan-9-ol with an appropriate alkyl halide under basic conditions.

    Amidation: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 2-hydroxyethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as distillation and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ether functional groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester and ketone groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be used as a model compound to study esterification, ether formation, and amidation reactions. It can also serve as a precursor for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential interactions with biological membranes due to its amphiphilic nature. It can also be used in the development of novel drug delivery systems.

Medicine

In medicine, the compound’s unique structure may be explored for potential therapeutic applications, such as targeting specific molecular pathways or serving as a scaffold for drug design.

Industry

In industry, ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be used in the formulation of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the presence of functional groups such as the amino and hydroxyl groups may enable specific interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Decyl octanoate: A simpler ester with similar aliphatic chains but lacking the additional functional groups.

    Heptadecyl octanoate: Another ester with a long aliphatic chain but without the amino and hydroxyl groups.

    Octyl decanoate: An ester with a different arrangement of aliphatic chains.

Uniqueness

®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its combination of ester, ether, and amino functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

[(2R)-decan-2-yl] 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-19-26-33-42(4)50-44(48)36-29-22-17-24-31-38-46(40-41-47)39-32-25-18-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3/t42-/m1/s1

InChI Key

BPRGRMGYJPIPFS-HUESYALOSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Canonical SMILES

CCCCCCCCC(C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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